Cas no 2629316-01-2 (1-Phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo-)
1-Phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo- Chemical and Physical Properties
Names and Identifiers
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- AT27698
- 2629316-01-2
- SCHEMBL23098990
- 7-BROMO-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLIC ACID
- 1-Phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo-
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- Inchi: 1S/C9H5BrN2O3/c10-4-1-2-5-6(3-4)7(9(14)15)11-12-8(5)13/h1-3H,(H,12,13)(H,14,15)
- InChI Key: TUNBQBXTHQIZFL-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)C2=C(C=CC(Br)=C2)C(=O)NN=1
Computed Properties
- Exact Mass: 267.94835g/mol
- Monoisotopic Mass: 267.94835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 78.8Ų
Experimental Properties
- Density: 2.00±0.1 g/cm3(Predicted)
- pka: 0.71±0.20(Predicted)
1-Phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AT27698-0.25g |
7-BROMO-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLIC ACID |
2629316-01-2 | 95% | 0.25g |
$695 | 2024-01-12 | |
| AstaTech | AT27698-1g |
7-BROMO-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLIC ACID |
2629316-01-2 | 95% | 1g |
$996 | 2024-01-12 |
1-Phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo- Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-Phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo-
Introduction to 1-Phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo- (CAS No: 2629316-01-2)
1-Phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo- (CAS No: 2629316-01-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the phthalazine class of heterocyclic aromatic compounds, which are known for their diverse biological activities and potential applications in drug development. The presence of a bromine substituent at the 7-position and the structural features of the dihydrooxo phthalazine core make this molecule a particularly intriguing subject for further study.
The structure of 1-phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo (CAS No: 2629316-01-2) is characterized by a fused bicyclic system consisting of a benzene ring and a pyrazine ring. The bromine atom at the 7-position introduces electrophilic characteristics to the molecule, which can be exploited in various chemical reactions and interactions with biological targets. Additionally, the dihydrooxo group at the 4-position enhances the compound's reactivity and potential for further functionalization.
In recent years, there has been a growing interest in phthalazine derivatives due to their demonstrated efficacy in various therapeutic applications. Research has shown that these compounds exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities. The bromo-substituted phthalazine derivatives, including 1-phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo (CAS No: 2629316-01-2), have been particularly studied for their potential in modulating biological pathways associated with diseases such as cancer and inflammation.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The bromine atom at the 7-position provides a handle for further chemical modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in pharmaceutical synthesis. These reactions allow for the introduction of diverse functional groups, enabling the creation of novel analogs with enhanced biological activity.
The dihydrooxo group at the 4-position of 1-phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo (CAS No: 2629316-01-2) also plays a crucial role in its reactivity. This group can participate in hydrogen bonding interactions with biological targets, which is essential for achieving high affinity and selectivity in drug design. Furthermore, the presence of both bromine and dihydrooxo groups makes this compound a versatile scaffold for developing molecules with multiple points of interaction.
Recent studies have highlighted the importance of phthalazine derivatives in addressing unmet medical needs. For instance, research has demonstrated that certain phthalazine-based compounds can inhibit kinases and other enzymes involved in cancer progression. The bromo-substituted derivative (CAS No: 2629316-01-2) is being explored as a potential candidate for further optimization to improve its pharmacokinetic properties and therapeutic efficacy.
The synthesis of 1-phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxo (CAS No: 2629316-01-2) involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of phthalazine precursors followed by cyclization and functional group manipulation. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies on this compound.
In conclusion,1-phthalazinecarboxylic acid, 7-bromo-3,4-dihydro-4-oxy (CAS No: 2629316-01-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential for chemical modification make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for phthalazine derivatives,this compound is likely to play an important role in addressing various medical challenges.
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